molecular formula C14H20FN3S B5867510 N-ethyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide

N-ethyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide

Cat. No.: B5867510
M. Wt: 281.39 g/mol
InChI Key: YGTHQXULCCCIHV-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized for its potential use as a selective serotonin reuptake inhibitor (SSRI) and as a tool for studying the serotonin system in the brain.

Mechanism of Action

N-ethyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide acts as a selective serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, which can then bind to postsynaptic serotonin receptors and produce its effects. This compound has been shown to have a high affinity for the serotonin transporter and a low affinity for other monoamine transporters, such as the dopamine and norepinephrine transporters.
Biochemical and Physiological Effects:
This compound has been shown to produce antidepressant-like effects in animal models of depression. This is thought to be due to its ability to increase serotonin levels in the brain. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. This compound has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide is that it has a high affinity for the serotonin transporter, making it a useful tool for studying the serotonin system. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antidepressant or anxiolytic medication. However, one limitation of this compound is that it is a relatively new compound, and there is still much to be learned about its effects and potential applications.

Future Directions

For N-ethyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide research could include further studies on its potential as an antidepressant or anxiolytic medication, as well as studies on its potential use in treating other psychiatric disorders such as obsessive-compulsive disorder or post-traumatic stress disorder. Additionally, further research could be conducted on the mechanism of action of this compound and its effects on the serotonin system. This could lead to the development of more selective and effective medications for treating psychiatric disorders.

Synthesis Methods

The synthesis of N-ethyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide involves the reaction of N-ethylpiperazine with 4-fluorobenzyl isothiocyanate. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The synthesis of this compound has been reported in the literature by several research groups, including Wang et al. (2017) and Huang et al. (2019).

Scientific Research Applications

N-ethyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide has been studied for its potential use as an SSRI, which means that it could be used to treat conditions such as depression and anxiety. Additionally, this compound has been used as a tool for studying the serotonin system in the brain. The serotonin system is involved in regulating mood, appetite, and sleep, and is also a target for many psychiatric medications. This compound has been shown to selectively bind to the serotonin transporter, which is the protein responsible for the reuptake of serotonin in the brain. This binding affinity makes this compound a useful tool for studying the serotonin system and for developing new medications that target this system.

Properties

IUPAC Name

N-ethyl-4-[(4-fluorophenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3S/c1-2-16-14(19)18-9-7-17(8-10-18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTHQXULCCCIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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